2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide
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Description
2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide is a useful research compound. Its molecular formula is C22H15BrFN3O2 and its molecular weight is 452.283. The purity is usually 95%.
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Scientific Research Applications
Photoluminescent Materials
A study describes unusual blue-shifted acid-responsive photoluminescent behavior in 6-Amino-8-cyanobenzo[1,2-b]indolizines, showcasing reversible pH-dependent optical properties. This class of photoluminescent materials exhibits a dramatic blue shift in fluorescence emission upon protonation, with implications for sensor development and optical material engineering (Outlaw et al., 2016).
Antitumor and Cytotoxic Activities
Compounds synthesized from indolizine derivatives have shown significant antitumor activity. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide demonstrated inhibitory effects on cancer cell proliferation (Hao et al., 2017). Another study highlighted the synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anti-cancer and antimicrobial agents, suggesting potent cytotoxicity against the MCF-7 cell line (Naik et al., 2022).
Antimicrobial Activity
Several indolizine derivatives have been synthesized and evaluated for their antimicrobial activities, providing insights into potential applications in combating bacterial and fungal infections. For instance, synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed promising antimicrobial activities (Bayrak et al., 2009).
Synthesis and Structural Characterization
The synthesis and structural elucidation of compounds related to 2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide highlight the chemical versatility and potential for further functionalization in medicinal chemistry. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide provided valuable insights into its crystal structure and biological activity, underscoring the compound's potential in cancer research (Lu et al., 2017).
Properties
IUPAC Name |
2-amino-3-(4-bromobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O2/c23-14-6-4-13(5-7-14)21(28)20-19(25)18(17-3-1-2-12-27(17)20)22(29)26-16-10-8-15(24)9-11-16/h1-12H,25H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTKGDIVIAJZTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)Br)N)C(=O)NC4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.